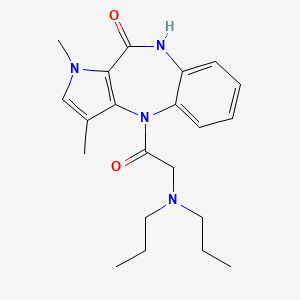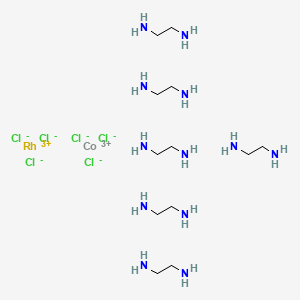
Tris(ethane-1,2-diamine-N,N')cobalt(3+) tris(ethane-1,2-diamine-N,N')rhodium hexachloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tris(ethane-1,2-diamine-N,N)cobalt(3+) tris(ethane-1,2-diamine-N,N)rhodium hexachloride is a coordination compound that features cobalt and rhodium as central metal ions. This compound is notable for its complex structure and the presence of ethane-1,2-diamine ligands, which coordinate with the metal ions. The compound is of interest in coordination chemistry due to its stability and unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tris(ethane-1,2-diamine-N,N)cobalt(3+) tris(ethane-1,2-diamine-N,N)rhodium hexachloride typically involves the reaction of cobalt(II) chloride and rhodium(III) chloride with ethane-1,2-diamine in an aqueous solution. The reaction is carried out under an inert atmosphere to prevent oxidation. The mixture is then purged with air to oxidize the cobalt(II) to cobalt(III) and rhodium(III) to rhodium(III) complexes. The resulting solution is then treated with hydrochloric acid to precipitate the hexachloride salt .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and controlled environments to ensure the purity and yield of the product. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored to optimize the production process .
Chemical Reactions Analysis
Types of Reactions
Tris(ethane-1,2-diamine-N,N)cobalt(3+) tris(ethane-1,2-diamine-N,N)rhodium hexachloride undergoes various chemical reactions, including:
Oxidation-Reduction Reactions: The compound can participate in redox reactions where the cobalt and rhodium ions change their oxidation states.
Substitution Reactions: The ethane-1,2-diamine ligands can be substituted with other ligands under specific conditions.
Complexation Reactions: The compound can form complexes with other metal ions or ligands.
Common Reagents and Conditions
Common reagents used in these reactions include hydrochloric acid, sodium hydroxide, and various organic solvents. The reactions are typically carried out at room temperature or slightly elevated temperatures, depending on the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, substitution reactions may yield new coordination compounds with different ligands, while redox reactions may result in the formation of different oxidation states of cobalt and rhodium .
Scientific Research Applications
Tris(ethane-1,2-diamine-N,N)cobalt(3+) tris(ethane-1,2-diamine-N,N)rhodium hexachloride has several scientific research applications:
Chemistry: The compound is used as a model system to study coordination chemistry and the behavior of transition metal complexes.
Biology: It is used in biochemical studies to understand the interactions between metal ions and biological molecules.
Industry: It is used in various industrial processes, including catalysis and material science.
Mechanism of Action
The mechanism of action of Tris(ethane-1,2-diamine-N,N)cobalt(3+) tris(ethane-1,2-diamine-N,N)rhodium hexachloride involves the coordination of the ethane-1,2-diamine ligands to the cobalt and rhodium ions. This coordination stabilizes the metal ions and allows them to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the interactions between the compound and other molecules .
Comparison with Similar Compounds
Similar Compounds
Tris(ethane-1,2-diamine)cobalt(III) chloride: This compound is similar in structure but lacks the rhodium component.
Tris(ethane-1,2-diamine)chromium(III) chloride: Similar coordination compound with chromium instead of cobalt or rhodium.
Dichloridobis(ethane-1,2-diamine)platinum(IV) nitrate: Another coordination compound with platinum as the central metal ion.
Uniqueness
Tris(ethane-1,2-diamine-N,N)cobalt(3+) tris(ethane-1,2-diamine-N,N)rhodium hexachloride is unique due to the presence of both cobalt and rhodium in the same compound. This dual-metal system provides unique chemical properties and reactivity that are not observed in single-metal coordination compounds .
Properties
CAS No. |
94232-99-2 |
|---|---|
Molecular Formula |
C12H48Cl6CoN12Rh |
Molecular Weight |
735.1 g/mol |
IUPAC Name |
cobalt(3+);ethane-1,2-diamine;rhodium(3+);hexachloride |
InChI |
InChI=1S/6C2H8N2.6ClH.Co.Rh/c6*3-1-2-4;;;;;;;;/h6*1-4H2;6*1H;;/q;;;;;;;;;;;;2*+3/p-6 |
InChI Key |
ZMQAJJALDNECEP-UHFFFAOYSA-H |
Canonical SMILES |
C(CN)N.C(CN)N.C(CN)N.C(CN)N.C(CN)N.C(CN)N.[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Co+3].[Rh+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





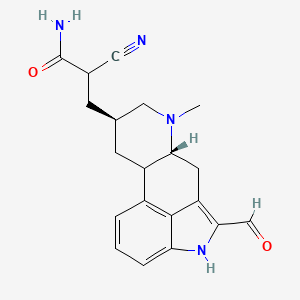
![2-(7-azoniatricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,11,13-hexaene-2-carbonyloxy)ethyl-dimethylazanium;(Z)-but-2-enedioate](/img/structure/B12708517.png)
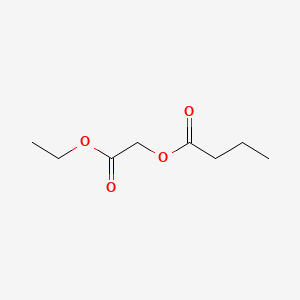

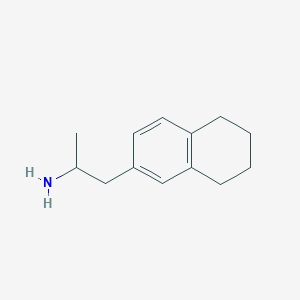
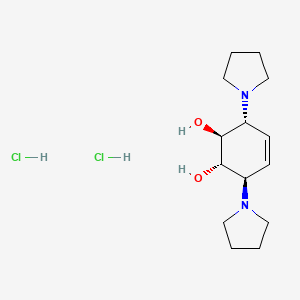


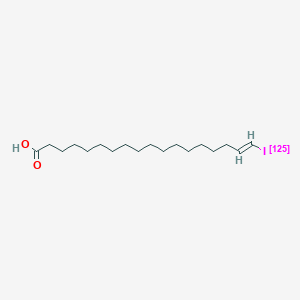
![2'-(Dibenzylamino)-6'-pyrrolidinylspiro[isobenzofuran-1(3H),9'-[9H]xanthene]-3-one](/img/structure/B12708551.png)
